5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
説明
7-isobutyl-5-methyl-2-(1-naphthylmethyl)-3-(4-pyridyl)alloxanthine is a pyrazolopyrimidine that is alloxanthine which is substituted at positions 2, 3, 5, and 7 by 1-naphthylmethyl, 4-pyridyl, methyl, and isobutyl groups, respectively. It derives from an alloxanthine.
生物活性
5-Methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound has the molecular formula and features a complex structure that contributes to its bioactivity. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is particularly notable for its role in various biological interactions.
Anticancer Properties
Research has indicated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent anticancer activities. A study evaluated several analogs against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). Some compounds demonstrated significant cytotoxicity with IC50 values ranging from 0.3 to 24 µM. Notably, one compound (designated as 5i ) showed dual inhibition of EGFR and VGFR2, leading to reduced tumor growth and increased apoptosis in MCF-7 cells .
Antimicrobial Activity
The pyrazolo[3,4-d]pyrimidine derivatives have also been assessed for their antimicrobial properties. Compounds within this class have shown effectiveness against various pathogens, including bacteria and fungi. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial activity .
The mechanisms underlying the biological activities of these compounds often involve the inhibition of key enzymes and receptors involved in disease progression. For example:
- Kinase Inhibition : Many pyrazolo[3,4-d]pyrimidine derivatives act as ATP mimetics, inhibiting kinases such as EGFR and CDK2. This inhibition disrupts signaling pathways critical for cancer cell proliferation .
- DNA Interaction : Some compounds have been shown to interact with DNA gyrase and MurD enzyme, which are essential for bacterial DNA replication and cell wall synthesis respectively .
Study 1: Anticancer Activity
In a recent study published in October 2023, researchers synthesized a series of phenylpyrazolo[3,4-d]pyrimidines and evaluated their anticancer effects. Compound 5i was highlighted for its ability to inhibit cell migration and induce apoptosis in MCF-7 cells. Molecular docking studies provided insights into its binding affinities with target proteins, suggesting a mechanism involving competitive inhibition at the kinase domain .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial potential of various pyrazolo[3,4-d]pyrimidine derivatives. The most active compound exhibited an MIC value comparable to established antibiotics like ciprofloxacin. Molecular docking revealed that this compound effectively binds to the active sites of target enzymes through multiple interactions, enhancing its therapeutic potential against resistant strains .
Data Tables
特性
IUPAC Name |
5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-ylpyrazolo[3,4-d]pyrimidine-4,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-17(2)15-30-24-22(25(32)29(3)26(30)33)23(19-11-13-27-14-12-19)31(28-24)16-20-9-6-8-18-7-4-5-10-21(18)20/h4-14,17H,15-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZDBCPMOOEFTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NN(C(=C2C(=O)N(C1=O)C)C3=CC=NC=C3)CC4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。